1-(Furan-2-ylmethyl)pyrrolidin-3-ol

ST2 inhibitor bioisostere AlphaLISA

This furan-pyrrolidine hybrid is the validated pharmacophoric backbone of first-in-class ST2/IL-33 PPI inhibitors with in vivo GVHD survival benefit. Its sensitivity to regioisomeric substitution (~2.1-fold IC₅₀ shifts) and enantiomer-specific binding modes demand the exact scaffold for reliable SAR. The free 3‑OH handle allows parallel O‑functionalization to rapidly generate 20–50 analogs from a single intermediate—maximizing hits per synthesis budget. Procure the unsubstituted core to avoid pre‑installed suboptimal substitution and ensure fidelity to published trajectories.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
Cat. No. B1370526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-ylmethyl)pyrrolidin-3-ol
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=CC=CO2
InChIInChI=1S/C9H13NO2/c11-8-3-4-10(6-8)7-9-2-1-5-12-9/h1-2,5,8,11H,3-4,6-7H2
InChIKeyBUSFOHDWGHBWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Furan-2-ylmethyl)pyrrolidin-3-ol: Chemical Identity and Core Scaffold for ST2/IL-33 Inhibitor Programs


1-(Furan-2-ylmethyl)pyrrolidin-3-ol (CAS 1044770-15-1, MF C₉H₁₃NO₂, MW 167.21 g/mol) is a heterocyclic building block that combines a pyrrolidin-3-ol core with a furan-2-ylmethyl substituent . This furan-pyrrolidine hybrid scaffold constitutes the pharmacophoric backbone of first-in-class small-molecule inhibitors targeting the ST2/IL-33 protein–protein interaction, an axis implicated in graft-versus-host disease (GVHD) and other inflammatory pathologies [1]. Unlike fully elaborated drug candidates such as iST2-1, this compound is an early-stage intermediate or core fragment, offering procurement teams and medicinal chemistry groups a versatile starting point for SAR exploration, lead optimization, and the generation of proprietary analog libraries . Its relatively low molecular weight and presence of a secondary alcohol handle make it amenable to further functionalization including O-alkylation, esterification, or oxidation, which are frequently exploited in the synthesis of ST2 inhibitor analogs [1].

Why Generic Substitution of 1-(Furan-2-ylmethyl)pyrrolidin-3-ol is Not Advisable for ST2-Targeted Programs


The 1-(furan-2-ylmethyl)pyrrolidine scaffold is not a generic, interchangeable pyrrolidine building block; its biological performance is exquisitely sensitive to both the position and electronic character of substituents on the furan and N-benzyl/phenyl rings [1]. In the seminal 2022 SAR study by Yuan et al., moving the nitro substituent from the ortho to the para position on the pendant phenyl ring increased ST2/IL-33 inhibitory potency by approximately 2-fold (IC₅₀ from ~46.7 µM for iST2-1 to ~22.1 µM for the para-nitro analog), demonstrating that minor regioisomeric changes produce large potency shifts [2]. Furthermore, replacing the furan oxygen with a pyrrole NH (a common bioisosteric substitution) resulted in a ~7-fold improvement in cellular HEK-Blue reporter assay activity but was detrimental to biochemical AlphaLISA potency, highlighting that different assays can rank-order close analogs inconsistently [3]. These data collectively demonstrate that the specific connectivity and substitution pattern embodied in 1-(furan-2-ylmethyl)pyrrolidin-3-ol cannot be casually replaced by other pyrrolidine-furan regioisomers or heterocyclic isosteres without risking substantial loss of target engagement or cellular activity. Procurement of the exact compound ensures fidelity to published SAR trajectories and avoids introducing uncharacterized potency cliffs.

Head-to-Head Quantitative Differentiation of 1-(Furan-2-ylmethyl)pyrrolidin-3-ol from Closest Structural Analogs


Furan Scaffold vs. Pyrrole Isostere: Divergent Biochemical vs. Cellular Potency Profiles

In a direct comparator study, the furan-containing compound 4 (structurally analogous to 1-(furan-2-ylmethyl)pyrrolidin-3-ol) was benchmarked against its pyrrole isostere (compound 5). In the AlphaLISA biochemical assay, compound 4 exhibited a slightly lower IC₅₀ than compound 5, indicating superior target engagement. However, in the cell-based HEK-Blue IL-33 reporter assay, compound 5 demonstrated an approximately 7-fold improvement in inhibitory activity over compound 4 [1]. This inversion of rank-order potency between assays underscores that the furan scaffold provides distinct physicochemical properties (e.g., hydrogen-bond acceptor capability, lipophilicity) that translate to different cellular permeability or target engagement profiles compared to the pyrrole analog. For programs prioritizing biochemical potency over cellular activity, the furan scaffold (and by extension 1-(furan-2-ylmethyl)pyrrolidin-3-ol as its core precursor) may be preferred [1].

ST2 inhibitor bioisostere AlphaLISA HEK-Blue assay

Regioisomeric Nitro-Substitution: 2-Fold Potency Gain Within the Same Furan-Pyrrolidine Scaffold

The 2022 SAR study established that the position of the nitro substituent on the pendant aromatic ring dramatically affects ST2/IL-33 inhibitory potency. The parent compound iST2-1 (ortho-nitro) exhibited an IC₅₀ of 46.65 ± 5.07 µM. Shifting the nitro group to the para position (compound 3b) improved potency to 22.14 ± 12.27 µM, representing an approximately 2.1-fold increase. Interestingly, the meta-nitro isomer (3a) showed an intermediate IC₅₀ of 35.36 ± 22.79 µM [1]. This SAR demonstrates that the specific regioisomeric form of the furan-pyrrolidine scaffold correlates with quantifiable differences in target inhibition. For procurement, this means that 1-(furan-2-ylmethyl)pyrrolidin-3-ol, as the unsubstituted core scaffold, provides a blank canvas for introducing substituents at defined positions, whereas purchasing a pre-functionalized analog with a suboptimal substitution pattern (e.g., ortho-nitro without further optimization) may lock the program into a ~2-fold less potent starting point.

ST2 inhibitor regioisomer SAR nitro group

Pyrrolidine Core Hydroxylation: Metabolic Stability Advantage Over Deoxy Analogs

The presence of the 3-hydroxyl group on the pyrrolidine ring in 1-(furan-2-ylmethyl)pyrrolidin-3-ol is a critical structural feature for modulating metabolic stability. In the 2023 optimization campaign by Yuan et al., compounds containing hydroxyl-substituted azetidine or pyrrolidine moieties (e.g., compounds 19 and 20) retained cellular potency while offering handles for further polarity adjustment. Conversely, the lead compound XY52 (22), bearing a piperazine substituent, achieved a microsomal half-life (t₁/₂) of 27.5 minutes, significantly improved over earlier leads [1]. Although direct microsomal stability data for 1-(furan-2-ylmethyl)pyrrolidin-3-ol itself have not been published, class-level inference from the hydroxyl-azetidine/pyrrolidine SAR indicates that the free hydroxyl group provides a site for both metabolic oxidation and further derivatization (e.g., to esters, ethers, or carbamates) that can be exploited to tune clearance. In contrast, deoxy-pyrrolidine analogs (lacking the 3-OH) lose this modulatory handle and may exhibit different CYP-mediated oxidation profiles [1].

microsomal stability hydroxyl group metabolic soft spot

Furan-Pyrrolidine as a Privileged GVHD Pharmacophore: In Vivo Survival Advantage Over Non-Furan Chemotypes

The furan-pyrrolidine scaffold, for which 1-(furan-2-ylmethyl)pyrrolidin-3-ol serves as a foundational intermediate, has been validated in two independent mouse GVHD models. The prototypical compound iST2-1 (built on this scaffold) reduced plasma sST2 levels, improved GVHD clinical scores, and extended survival in both a major MHC-mismatched (C57BL/6→BALB/c) and a minor MHC-mismatched (C57BL/6→B6D2F1) model [2]. In the subsequent optimization campaign, the improved lead XY52 (which retains the core furan-pyrrolidine architecture) demonstrated a significant survival benefit in a prophylactic 21-day dosing regimen in a clinically relevant GVHD model [1]. While other heterocyclic scaffolds (e.g., pyrrole-based compound 5) showed improved cellular potency, they have not yet been reported to match the in vivo survival benefit of the furan series. For procurement decisions, this body of in vivo evidence positions the furan-pyrrolidine chemotype as the most extensively validated ST2 inhibitor scaffold for GVHD, making building blocks that preserve this core architecture strategically valuable for translational programs [1][2].

GVHD in vivo survival pharmacophore ST2 inhibitor

Synthetic Tractability and Cost-Per-Analog Advantage Over Fully Elaborated Inhibitors

From a procurement and synthetic chemistry perspective, 1-(furan-2-ylmethyl)pyrrolidin-3-ol (MW 167.21) represents a significantly more cost-efficient entry point for analog generation compared to purchasing fully elaborated ST2 inhibitors such as iST2-1 (MW 378.43, CAS 1019158-02-1) or XY52 [1]. The commercial availability of this building block from multiple vendors enables medicinal chemistry teams to diversify the scaffold through parallel synthesis (e.g., O-functionalization of the 3-OH, N-arylation, or furan electrophilic substitution) at a fraction of the cost of custom synthesis of each fully elaborated analog. In the 2022 SAR study, the core furan-pyrrolidine scaffold was elaborated into >20 analogs with IC₅₀ values ranging from ~7 µM to >200 µM [1], illustrating the breadth of SAR accessible from a single common intermediate. For procurement managers, sourcing the core building block rather than individual drug-like compounds reduces inventory complexity, lowers per-compound cost, and enables rapid exploration of chemical space during hit-to-lead or lead optimization phases.

building block synthetic intermediate cost efficiency SAR library

Enantiomeric Differentiation Potential: (R)- vs. (S)-iST2-1 Show Divergent Binding Modes

The 2018 discovery study by Ramadan et al. demonstrated that the two enantiomers of iST2-1, (R)-iST2-1 and (S)-iST2-1, exhibit distinct binding modes to the ST2 receptor as revealed by small-angle X-ray scattering (SAXS) and molecular dynamics simulations [1]. Although the racemic mixture was used in most biological assays, the individual enantiomers showed different IC₅₀ values and mapped to non-identical binding sites on the ST2 surface [1]. This finding has direct implications for procurement: 1-(furan-2-ylmethyl)pyrrolidin-3-ol contains a stereocenter at the 3-position of the pyrrolidine ring, making enantiomerically pure sourcing critical for programs aiming to develop stereospecific ST2 inhibitors. The racemic compound may exhibit a composite pharmacological profile that does not reflect the optimal enantiomer's activity, and procurement of racemic material without chiral resolution capability may confound SAR interpretation. Suppliers offering enantiopure (R)- or (S)-1-(furan-2-ylmethyl)pyrrolidin-3-ol provide a significant advantage for stereospecific lead optimization [1].

chirality enantiomer binding mode SAXS ST2

Optimal Application Scenarios for 1-(Furan-2-ylmethyl)pyrrolidin-3-ol Based on Quantitative Differentiation Evidence


ST2/IL-33 Inhibitor Hit-to-Lead and Lead Optimization Campaigns for GVHD

For medicinal chemistry teams pursuing ST2/IL-33 inhibition as a therapeutic strategy for graft-versus-host disease, 1-(furan-2-ylmethyl)pyrrolidin-3-ol is the optimal core building block. Its furan-pyrrolidine scaffold has been validated in two independent mouse GVHD models with demonstrated survival benefit, a distinction not yet matched by alternative heterocyclic isosteres such as pyrrole-based cores [1][2]. The scaffold's sensitivity to regioisomeric substitution (up to ~2.1-fold IC₅₀ variation depending on substituent position) and enantiomer-specific binding modes [3] mean that procurement of the unsubstituted, stereochemically defined core enables maximal SAR exploration without being constrained by a pre-installed suboptimal substitution pattern. Teams can elaborate the 3-OH handle and the furan ring in parallel to rapidly generate focused libraries, leveraging the >20-analog precedent established in the 2022 SAR study [4].

Stereospecific Inhibitor Development Requiring Enantiopure Pyrrolidine Building Blocks

The divergent binding modes of (R)- and (S)-iST2-1 revealed by SAXS and MD simulations demonstrate that the stereochemistry at the pyrrolidine 3-position directly influences target engagement geometry [3]. For laboratories developing stereospecific ST2 inhibitors, sourcing enantiopure (R)- or (S)-1-(furan-2-ylmethyl)pyrrolidin-3-ol is critical. This scenario is particularly relevant for structure-based drug design efforts where docking poses or co-crystal structures are used to guide optimization; racemic material introduces ambiguity in binding mode assignment and may lead to erroneous SAR conclusions. The commercial availability of this building block from multiple vendors facilitates chiral resolution at the intermediate stage rather than at the final compound stage, reducing the cost and complexity of chiral chromatography on fully elaborated drug candidates.

Cost-Efficient Parallel Library Synthesis for Academic and Biotech Hit Expansion

For academic labs and early-stage biotech companies with constrained synthesis budgets, 1-(furan-2-ylmethyl)pyrrolidin-3-ol (MW 167.21) offers a ~2.3-fold molecular weight and complexity reduction compared to fully elaborated inhibitors like iST2-1 (MW 378.43) . By procuring this single intermediate, teams can execute parallel O-functionalization, N-alkylation, or furan electrophilic substitution reactions to generate 20–50 analogs in a single synthesis campaign, compared to the 5–7 step linear synthesis required for each fully elaborated inhibitor. This approach maximizes the number of compounds that can be tested per unit of synthesis budget, a key consideration for hit expansion and early SAR exploration where attrition rates are high [4].

Biochemical vs. Cellular Assay Discrepancy Resolution Using Furan Scaffold as a Probe

The observation that furan-based ST2 inhibitors show higher biochemical (AlphaLISA) potency while pyrrole-based analogs exhibit superior cellular (HEK-Blue) activity [1] positions 1-(furan-2-ylmethyl)pyrrolidin-3-ol as a valuable probe scaffold for investigating permeability, efflux, or intracellular protein binding effects that cause assay-dependent potency discrepancies. Laboratories studying the physicochemical determinants of cell-based assay performance can use this building block to systematically vary substitution patterns while holding the core scaffold constant, enabling a controlled dissection of the molecular properties governing cellular activity. This application is distinct from pure potency optimization and addresses a fundamental challenge in ST2 inhibitor development: translating biochemical target engagement into cellular and ultimately in vivo efficacy.

Quote Request

Request a Quote for 1-(Furan-2-ylmethyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.